(3S)-3,4-diamino-4-oxobutane-1-sulfonic acid

Description

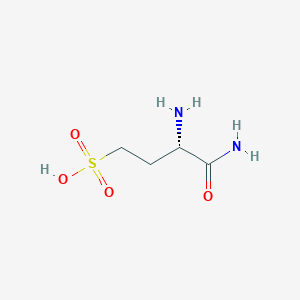

(3S)-3,4-Diamino-4-oxobutane-1-sulfonic acid is a chiral sulfonic acid derivative characterized by a stereospecific 3S configuration, a sulfonic acid group at position 1, and adjacent amino and oxo groups at positions 3 and 4. The compound’s stereochemistry and functional groups suggest applications in enzyme inhibition, catalysis, or as a building block in pharmaceutical synthesis.

Properties

CAS No. |

648881-40-7 |

|---|---|

Molecular Formula |

C4H10N2O4S |

Molecular Weight |

182.20 g/mol |

IUPAC Name |

(3S)-3,4-diamino-4-oxobutane-1-sulfonic acid |

InChI |

InChI=1S/C4H10N2O4S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H2,6,7)(H,8,9,10)/t3-/m0/s1 |

InChI Key |

CYSYJISVGGPVFO-VKHMYHEASA-N |

Isomeric SMILES |

C(CS(=O)(=O)O)[C@@H](C(=O)N)N |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,4-diamino-4-oxobutane-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with sulfonating agents under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,4-diamino-4-oxobutane-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(3S)-3,4-diamino-4-oxobutane-1-sulfonic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme functions.

Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or modulator.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (3S)-3,4-diamino-4-oxobutane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison :

EC33 (3-Amino-4-mercaptobutanesulfonic Acid): A selective aminopeptidase A (APA) inhibitor with a thiol (-SH) group instead of an oxo group.

Compound I (4,4′-Disulfanediylbis(3-aminobutane-1-sulfonic Acid)): A dimer of EC33 linked via a disulfide bond.

PFSA Ionomers (Perfluorinated Sulfonic-Acid Ionomers): Fluorocarbon-backbone polymers with sulfonic acid groups, used in fuel cell membranes.

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic Acid: A carboxylic acid derivative with a complex aromatic structure.

Table 1: Comparative Analysis of Key Properties

Spectroscopic and Physicochemical Properties

- Spectroscopy: Sulfur quadrupole coupling constants () in sulfonic acid derivatives are influenced by substituents.

- Acidity and Solubility : The sulfonic acid group (pKa ~1) ensures strong acidity and ionization in physiological conditions, contrasting with carboxylic acids (pKa ~5) like the MSDS compound .

Toxicity and Environmental Impact

- Limited data exist for many analogs. The MSDS compound () lacks toxicity information, underscoring the need for further studies on sulfonic acid derivatives .

Biological Activity

(3S)-3,4-Diamino-4-oxobutane-1-sulfonic acid, often referred to as a sulfonic acid derivative of the amino acid 3,4-diaminobutanoic acid, has garnered attention for its potential biological activities. This compound's structure and functional groups suggest various mechanisms of action that could be beneficial in pharmacological applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₄H₈N₂O₄S

- Molecular Weight : 180.18 g/mol

This compound features two amino groups, a sulfonic acid group, and a keto group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria. The presence of the sulfonic acid group enhances its solubility and interaction with microbial membranes, potentially disrupting their integrity.

- Anticancer Potential : Research has shown that compounds with similar structural motifs can inhibit tumor growth by interfering with cellular processes such as DNA replication and protein synthesis. The ability of this compound to act as an inhibitor of specific enzymes involved in these pathways is under investigation .

Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting that further exploration into its mechanism could lead to novel antimicrobial agents.

- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that this compound reduced cell viability by approximately 70% at a concentration of 100 µM after 48 hours. This suggests potential for development as an anticancer therapeutic agent .

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. This includes:

- Detailed Mechanistic Studies : Investigating how this compound interacts at the molecular level with specific proteins or enzymes.

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile before considering clinical trials.

- Structural Modifications : Exploring analogs to enhance potency and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.